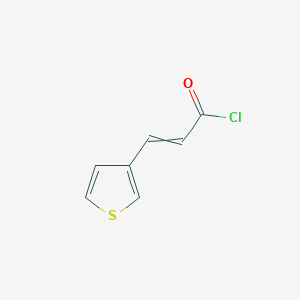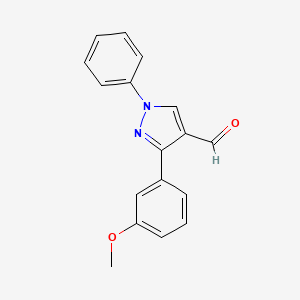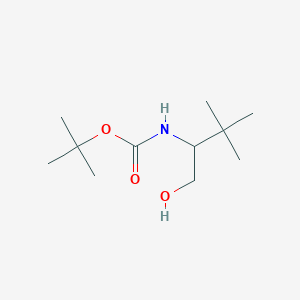
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one
概要
説明
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one: is an organic compound featuring a 1,3-dioxolane ring attached to a phenylpropanone structure. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
化学反応の分析
Types of Reactions: 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: Using agents like potassium permanganate or osmium tetroxide.
Reduction: Employing reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Reacting with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or osmium tetroxide in organic solvents.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanone derivatives.
科学的研究の応用
Chemistry: 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases . It is also employed in the synthesis of complex organic molecules.
Biology and Medicine: This compound serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for creating drug candidates and other bioactive compounds .
Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also utilized in the manufacture of fragrances and flavoring agents .
作用機序
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one involves its role as a protecting group for carbonyl compounds. The compound forms a stable acetal or ketal, preventing unwanted reactions at the carbonyl site during synthetic transformations . The deprotection process typically involves acid-catalyzed hydrolysis, regenerating the original carbonyl compound .
類似化合物との比較
1,3-Dioxane: Similar in structure but with a six-membered ring.
Tetrahydrofuran: Related by the replacement of a methylene group with an oxygen atom.
Uniqueness: 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one is unique due to its five-membered dioxolane ring, which provides distinct stability and reactivity compared to its six-membered counterpart, 1,3-dioxane . This structural difference influences its application as a protecting group and its behavior in various chemical reactions.
特性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(10-4-2-1-3-5-10)6-7-12-14-8-9-15-12/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIMHPOEWHSGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)


![5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide](/img/structure/B3144167.png)
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)


![4-[(Butylamino)methyl]-N,N-diethylaniline](/img/structure/B3144219.png)

![2-Methylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B3144236.png)
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)
